molecular formula C15H15NO2 B276552 4-(Benzylamino)-3-methylbenzoic acid

4-(Benzylamino)-3-methylbenzoic acid

Cat. No.: B276552
M. Wt: 241.28 g/mol
InChI Key: SSUBQOIHGIBKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-3-methylbenzoic acid is a chemical building block belonging to the class of substituted benzoic acids. Its structure, featuring a benzylamino group at the para-position and a methyl group at the meta-position relative to the carboxylic acid, makes it a versatile intermediate in organic synthesis and medicinal chemistry research. This scaffold is of significant interest in the design and synthesis of novel bioactive molecules. Researchers utilize this family of compounds in the development of potential tyrosine kinase inhibitors, which are a major focus in anticancer drug discovery . The 4-(benzylamino)benzoic acid core can serve as a flexible linker in inhibitor design, potentially allowing molecules to adopt a favorable geometry for binding to enzyme active sites, such as those in mutant forms of kinases like Abl . Furthermore, structurally similar 4-(benzylamino)benzoic acid derivatives have been synthesized via reductive amination and evaluated for various biological activities, showing promise in areas such as antibacterial and anticancer research . The molecular framework is also relevant in the exploration of peroxisome proliferator-activated receptor (PPAR) agonists, which are investigated for conditions like diabetic retinopathy . As a fine chemical with research applications, this compound is provided for use in laboratory studies only. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-(benzylamino)-3-methylbenzoic acid

InChI

InChI=1S/C15H15NO2/c1-11-9-13(15(17)18)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

SSUBQOIHGIBKDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
4-(Benzylamino)-3-methylbenzoic acid -COOH (1), -CH₃ (3), -NH-benzyl (4) C₁₅H₁₅NO₂ Combines H-bonding (COOH) and lipophilic groups; moderate acidity.
Methyl 4-(benzylamino)-3-nitrobenzoate -COOCH₃ (1), -NO₂ (3), -NH-benzyl (4) C₁₅H₁₄N₂O₄ Nitro group increases electron-withdrawing effects; ester reduces acidity.
Methyl 4-butyramido-3-methylbenzoate -COOCH₃ (1), -CH₃ (3), -NH-CO-C₃H₇ (4) C₁₃H₁₇NO₃ Butyramido group enhances lipophilicity; esterification alters solubility.
4-Benzyloxy-3-methoxybenzoic acid -COOH (1), -OCH₃ (3), -O-benzyl (4) C₁₅H₁₄O₄ Ether linkages reduce basicity; methoxy group increases steric hindrance.
2-Amino-3-hydroxy-4-methylbenzoic acid -COOH (1), -NH₂ (2), -OH (3), -CH₃ (4) C₈H₉NO₃ Amino and hydroxy groups enhance H-bonding; distinct substitution pattern.
Key Observations:
  • Electron Effects: The nitro group in Methyl 4-(benzylamino)-3-nitrobenzoate (C₁₅H₁₄N₂O₄) increases electron-withdrawing character, lowering pKa compared to the methyl-substituted target compound .
  • Lipophilicity: Butyramido (Methyl 4-butyramido-3-methylbenzoate) and benzylamino groups enhance lipophilicity, favoring membrane permeability in drug design .
  • Acidity: The carboxylic acid group in this compound (predicted pKa ~4.5) is more acidic than its ester derivatives (e.g., Methyl 4-(benzylamino)-3-nitrobenzoate, pKa ~2.77) due to resonance stabilization .
Melting Points and Solubility:
  • This compound: Predicted melting point range: 180–200°C (based on analogues like 3-methylbenzoic acid, m.p. 155°C) .
  • 4-Benzyloxy-3-methoxybenzoic acid : Solid with m.p. ~150–160°C; moderate solubility in polar aprotic solvents (e.g., DMSO) .

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